molecular formula C13H12Cl2N6O B1212923 Dichlorophenyl-bis-triazolylpropanol CAS No. 81886-52-4

Dichlorophenyl-bis-triazolylpropanol

Cat. No. B1212923
CAS RN: 81886-52-4
M. Wt: 339.18 g/mol
InChI Key: CMGCKUPKNSSPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UK-47265 is an amine.

Scientific Research Applications

Corrosion Inhibition

Studies have shown the effectiveness of triazole derivatives, including those similar to Dichlorophenyl-bis-triazolylpropanol, in preventing corrosion and dissolution of metals. For instance, 4H-triazole derivatives have been used as inhibitors in hydrochloric acid solutions, significantly increasing the efficiency of corrosion protection. This application is particularly valuable in industrial settings where metal components are exposed to corrosive environments (Bentiss et al., 2007).

Molecular Modeling and Surface Adsorption

These triazole compounds have also been studied using molecular modeling techniques to understand their behavior in inhibiting corrosion. The adsorption of these compounds onto metal surfaces has been found to follow the Langmuir isotherm model, which describes how molecules distributed in a gas or liquid phase adsorb onto a solid surface (Bentiss et al., 2007).

Photophysical and Electron-Transporting Properties

Triazole derivatives have been explored for their electron-transporting properties in organic light-emitting diodes (OLEDs). Research indicates that these compounds can be altered to control their energy levels and band gaps, which are crucial for their performance in electronic devices (Yi et al., 2016).

Antifouling Applications

Certain triazole compounds are under investigation for their potential use in antifouling coatings, which are essential for preventing the accumulation of organisms on submerged surfaces like ship hulls. This application is significant in marine industries to improve the longevity and efficiency of marine vessels (Gatidou et al., 2004).

Optoelectronic Applications

The optoelectronic properties of certain triazole compounds are also being studied. These compounds show potential in various electronic applications due to their unique properties like intra-molecular charge transfer, which is critical in the development of new electronic materials (Abbas et al., 2018).

Rapid Monitoring in Environmental Samples

Triazole derivatives are also used in techniques for rapid monitoring of environmental samples, like water, for the presence of organochlorine compounds. This application is essential in environmental monitoring and pollution control (Mohammadnejad et al., 2017).

properties

CAS RN

81886-52-4

Molecular Formula

C13H12Cl2N6O

Molecular Weight

339.18 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol

InChI

InChI=1S/C13H12Cl2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2

InChI Key

CMGCKUPKNSSPER-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)(CN3C=NC=N3)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)(CN3C=NC=N3)O

Other CAS RN

81886-52-4

synonyms

2-(2,4-dichlorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
dichlorophenyl-bis-triazolylpropanol
UK 47265
UK-47265

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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